4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate
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Overview
Description
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a pentanoyloxy group and an ethylhexanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate typically involves esterification reactions. One common method is the reaction between 4-hydroxycyclohexanol and pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-hydroxycyclohexanol and pentanoic acid.
Reduction: 4-(Pentanoyloxy)cyclohexanol.
Substitution: Different ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and its role as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate involves its interaction with specific molecular targets within cells. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular pathways. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
4-(Pentanoyloxy)cyclohexyl 2-ethylhexanoate can be compared with other similar esters such as:
- 4-(Butanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Hexanoyloxy)cyclohexyl 2-ethylhexanoate
- 4-(Pentanoyloxy)cyclohexyl 2-methylhexanoate
These compounds share similar structural features but differ in the length of the carbon chain or the substitution pattern
Properties
CAS No. |
114390-51-1 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(4-pentanoyloxycyclohexyl) 2-ethylhexanoate |
InChI |
InChI=1S/C19H34O4/c1-4-7-9-15(6-3)19(21)23-17-13-11-16(12-14-17)22-18(20)10-8-5-2/h15-17H,4-14H2,1-3H3 |
InChI Key |
NRHDLBDISNZSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)CCCC |
Origin of Product |
United States |
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